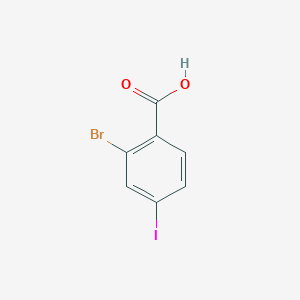

2-Bromo-4-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGWJGNOWJHSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606322 | |

| Record name | 2-Bromo-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28547-29-7 | |

| Record name | 2-Bromo-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28547-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4-iodobenzoic acid. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes computed values and data for related isomers to provide a broader context for researchers. All quantitative data is summarized in a structured table for ease of comparison. Furthermore, detailed, generalized experimental protocols for key physical property determination are provided, alongside a visualization of the logical relationships between these properties.

Core Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its physical properties are influenced by the presence of the bromine and iodine atoms, as well as the carboxylic acid functional group. These substituents affect its molecular weight, polarity, and intermolecular forces, which in turn determine its melting point, boiling point, solubility, and acidity.

Quantitative Data Summary

The following table summarizes the available quantitative physical property data for this compound and its related isomers. It is crucial to distinguish between experimentally determined and computationally predicted values.

| Property | This compound | 3-Bromo-4-iodobenzoic acid | 4-Iodobenzoic acid | Notes |

| Molecular Formula | C₇H₄BrIO₂[1] | C₇H₄BrIO₂[2] | C₇H₅IO₂[3][4][5] | - |

| Molecular Weight | 326.91 g/mol [1] | 326.914 g/mol [2] | 248.02 g/mol [4][5] | - |

| Melting Point | No experimental data found | 242-243 °C[2] | 270–273 °C[3][4] | Experimental |

| Boiling Point | No experimental data found | No experimental data found | 318.5±25.0 °C[4] | Predicted |

| Density | 2.3±0.1 g/cm³ | No data found | 2.18 g/cm³[3] | Computed for this compound, Experimental for 4-Iodobenzoic acid |

| XLogP3 | 2.9[1] | 2.75190[2] | - | Computed |

| pKa | No experimental data found | No experimental data found | No experimental data found | - |

| Aqueous Solubility | No experimental data found | No experimental data found | 0.04 g/L (25 ºC)[4] | Experimental |

| Solubility in Organic Solvents | No specific data found. Likely soluble in polar organic solvents. | No specific data found | Soluble in alcohol and ether[5] | General Qualitative |

Experimental Protocols

The following are detailed, generalized methodologies for determining key physical properties of solid organic compounds like this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.

-

Measurement: A fresh sample is heated again, with the rate of heating slowed to 1-2 °C per minute as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Determination of Solubility (Isothermal Equilibrium Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, acetone).

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Collection and Preparation: After equilibration, the vials are allowed to stand to let undissolved solid settle. A known volume of the supernatant is carefully withdrawn using a pipette and filtered to remove any suspended particles.

-

Analysis: The filtered solution is then diluted to an appropriate concentration. The concentration of the solute is determined using a suitable analytical technique such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard calibration curve.

-

Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, which is typically a mixture of water and an organic co-solvent (e.g., ethanol or methanol) to ensure solubility.

-

Titration Setup: The beaker containing the dissolved acid is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.

-

Titration: The initial pH of the acid solution is recorded. The base is added in small, known increments, and the pH is recorded after each addition, allowing the reading to stabilize. The additions are smaller near the expected equivalence point.

-

Data Analysis: The data of pH versus the volume of base added is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first and second derivatives of the titration curve.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected. The molecular structure dictates the intermolecular forces, which in turn influence the bulk properties of the compound. The following diagram illustrates these relationships.

Caption: Interdependence of this compound's physical properties.

References

"2-Bromo-4-iodobenzoic acid" chemical structure and IUPAC name

An In-depth Technical Guide to 2-Bromo-4-iodobenzoic Acid

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its structural representation.

Chemical Structure and Identity

This compound is a disubstituted benzoic acid derivative featuring both a bromine and an iodine atom attached to the benzene ring.

IUPAC Name: this compound[1]

Chemical Formula: C₇H₄BrIO₂[1]

CAS Number: 28547-29-7[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a valuable reference for experimental design and characterization.

| Property | Value | Source |

| Molecular Weight | 326.91 g/mol | [1] |

| Monoisotopic Mass | 325.84394 Da | [1] |

| Polar Surface Area | 37.3 Ų | [1] |

| XLogP3-AA | 2.9 | [1] |

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would likely proceed via a two-step process involving the diazotization of an amino-iodobenzoic acid precursor, followed by a copper-catalyzed bromination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Generalized):

-

Diazotization: 2-amino-4-iodobenzoic acid is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[2]

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed.

-

Workup and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to ensure complete reaction. The crude product precipitates from the solution and is collected by filtration. The solid is then washed with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Chemical Structure Visualization

The chemical structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to 2-Bromo-4-iodobenzoic acid (CAS: 28547-29-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-iodobenzoic acid, a versatile halogenated aromatic carboxylic acid. It serves as a crucial building block and intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and materials science. This document details its physicochemical properties, outlines a common synthetic route, and explores its applications in modern organic chemistry, with a focus on cross-coupling reactions.

Core Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference |

| CAS Number | 28547-29-7 | [1] |

| Molecular Formula | C₇H₄BrIO₂ | [1] |

| Molecular Weight | 326.91 g/mol | [1][2] |

| Appearance | Solid | - |

| Melting Point | 165-171 °C | - |

| Density | 2.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 169.7 ± 26.5 °C | [2] |

| Refractive Index | 1.693 | [2] |

| XLogP3 | 2.9 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | - |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction, starting from an appropriately substituted aminobenzoic acid. The general workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from general procedures for the synthesis of iodoaromatic compounds from their corresponding anilines.

Materials:

-

2-Bromo-4-aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, suspend 2-bromo-4-aminobenzoic acid in a solution of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 20-30 minutes at this temperature after the addition is complete. The formation of a diazonium salt solution is expected.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Add a saturated solution of sodium thiosulfate to quench any excess iodine, until the dark color of the solution disappears.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

-

Dry the purified product under vacuum.

-

Applications in Organic Synthesis

The presence of two different halogen atoms (bromine and iodine) on the benzoic acid scaffold makes this compound a highly valuable intermediate for selective functionalization. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective modifications.

This differential reactivity is particularly useful in the synthesis of complex pharmaceutical intermediates and functional materials for applications such as Organic Light-Emitting Diodes (OLEDs).[3]

Palladium-Catalyzed Cross-Coupling Reactions

A prime application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond by coupling the aryl halide with an organoboron compound.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the iodo-position of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (1-5 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

-

-

Reaction Execution:

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and an organic solvent such as ethyl acetate.

-

Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 2-bromo-4-arylbenzoic acid.

-

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen substituents provide chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided essential technical information to support its effective use in research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials.

References

Navigating the Solubility Landscape of 2-Bromo-4-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility information for this compound and related compounds. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide presents qualitative data and data for structurally similar compounds to provide a comparative context. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to empower researchers to generate precise data for their specific applications.

Data Presentation: Solubility of this compound and Related Compounds

Table 1: Qualitative and Quantitative Solubility Data for this compound and Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Water | Slightly soluble (inferred) | Not Specified |

| Organic Solvents | No specific data available | Not Specified | |

| 2-Iodobenzoic acid | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |

| Ethanol | Soluble | Not Specified | |

| Acetone | Readily dissolves[1] | Not Specified | |

| Methanol | Soluble | Not Specified | |

| Ether | Soluble | Not Specified | |

| Water | Sparingly soluble[1] | Not Specified | |

| 4-Iodobenzoic acid | Alcohol | Soluble | Not Specified |

| Ether | Soluble | Not Specified | |

| Hot Water | Soluble | Not Specified | |

| Cold Water | Difficult to dissolve | Not Specified | |

| 2-Bromobenzoic acid | 95% Ethanol | 100 mg/mL | Not Specified |

| 4-Bromobenzoic acid | Ethanol | Soluble 5% | Not Specified |

| Alcohol | Slightly soluble | Not Specified | |

| Diethyl Ether | Slightly soluble | Not Specified | |

| Hot Water | Slightly soluble | Not Specified | |

| 2-Chlorobenzoic acid | Alcohol | Freely Soluble | Not Specified |

| Ether | Freely Soluble | Not Specified | |

| Hot Water | More Soluble | Not Specified | |

| Cold Water | 1 in 900 parts | Not Specified | |

| 3-Chlorobenzoic acid | Alcohol | Slightly Soluble | Not Specified |

| Ether | Slightly Soluble | Not Specified | |

| Hot Water | More Soluble | Not Specified | |

| Cold Water | 1 in 2850 parts | Not Specified |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol provides a standardized and reliable method for determining the equilibrium solubility of a solid compound like this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature-induced precipitation.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) of this compound in the selected solvent using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

3. Data Reporting:

-

Report the solubility as the mean ± standard deviation of at least three replicate experiments.

-

Clearly state the solvent used and the temperature at which the solubility was determined.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

A Technical Guide to the Spectroscopic Profile of 2-Bromo-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. As a substituted benzoic acid derivative, it holds potential as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. An understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the data presented herein is a predictive analysis based on established spectroscopic principles and data from structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 2-bromobenzoic acid, 4-iodobenzoic acid, and other di-substituted benzoic acid derivatives.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-6 |

| ~7.9 | dd | 1H | H-5 |

| ~7.5 | d | 1H | H-3 |

| >10 (broad) | s | 1H | -COOH |

Note: The chemical shifts are approximate. The proton on the carboxylic acid is exchangeable with deuterium and may not be observed in D₂O.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~140-145 | C-4 |

| ~135-140 | C-6 |

| ~130-135 | C-2 |

| ~128-132 | C-5 |

| ~125-130 | C-1 |

| ~95-100 | C-3 |

Note: The chemical shifts are approximate and can be influenced by solvent and concentration.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch |

| 800-900 | Strong | C-H bend (out-of-plane) |

| ~750 | Strong | C-Br stretch |

| ~650 | Medium | C-I stretch |

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 326/328 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |

| 309/311 | Moderate | [M-OH]⁺ |

| 281/283 | Low | [M-COOH]⁺ |

| 200 | Low | [M-I]⁺ |

| 154 | Low | [M-Br-I]⁺ |

| 127 | Strong | [I]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic carboxylic acids like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

-

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodobenzoic Acid from 2-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a multi-step synthetic pathway for the preparation of 2-Bromo-4-iodobenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available 2-iodobenzoic acid. The synthesis involves a three-step reaction sequence: nitration, reduction, and a Sandmeyer reaction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-iodobenzoic acid is achieved through a strategic three-step process. Direct bromination of 2-iodobenzoic acid is not regioselective for the desired product. Therefore, a functional group-interconversion strategy is employed, as illustrated in the workflow below.

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-4-nitrobenzoic acid

This step involves the electrophilic nitration of 2-iodobenzoic acid. The directing effects of the iodo (ortho, para-directing) and carboxylic acid (meta-directing) groups favor the introduction of the nitro group at the C-4 position.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodobenzoic acid | 248.02 | 10.0 g | 0.0403 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 4.0 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 10.0 g (0.0403 mol) of 2-iodobenzoic acid to 40 mL of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 4.0 mL of concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from an ethanol-water mixture to afford pure 2-Iodo-4-nitrobenzoic acid.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2-Iodo-4-nitrobenzoic acid | C₇H₄INO₄ | 293.02 | 75-85[1] | 224-226 |

Step 2: Synthesis of 4-Amino-2-iodobenzoic acid

The nitro group of 2-Iodo-4-nitrobenzoic acid is reduced to an amino group using tin and hydrochloric acid.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodo-4-nitrobenzoic acid | 293.02 | 8.0 g | 0.0273 |

| Tin (granulated) | 118.71 | 16.2 g | 0.136 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 70 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8.0 g (0.0273 mol) of 2-Iodo-4-nitrobenzoic acid and 16.2 g (0.136 mol) of granulated tin.

-

Slowly add 70 mL of concentrated hydrochloric acid in portions. The reaction is exothermic and should be controlled by cooling in a water bath if necessary.

-

After the initial reaction subsides, heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the solution is alkaline (pH > 8). The tin salts will precipitate.

-

Filter the mixture to remove the tin salts and wash the precipitate with hot water.

-

Combine the filtrate and washings, and then acidify with glacial acetic acid to a pH of approximately 4-5 to precipitate the product.

-

Collect the precipitated 4-Amino-2-iodobenzoic acid by vacuum filtration, wash with cold water, and dry.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Amino-2-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 80-90 | 198-200 |

Step 3: Synthesis of this compound via Sandmeyer Reaction

The amino group of 4-Amino-2-iodobenzoic acid is converted to a bromo group using a Sandmeyer reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Amino-2-iodobenzoic acid | 263.03 | 5.0 g | 0.0190 |

| Sodium Nitrite | 69.00 | 1.45 g | 0.0210 |

| Hydrobromic Acid (48%) | 80.91 | 20 mL | - |

| Copper(I) Bromide | 143.45 | 2.9 g | 0.0202 |

Procedure:

-

In a 250 mL beaker, dissolve 5.0 g (0.0190 mol) of 4-Amino-2-iodobenzoic acid in 20 mL of 48% hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 1.45 g (0.0210 mol) of sodium nitrite in 5 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate 500 mL flask, prepare a solution of 2.9 g (0.0202 mol) of copper(I) bromide in 10 mL of 48% hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 30 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature. The product will precipitate.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain the pure product.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| This compound | C₇H₄BrIO₂ | 326.92 | 70-80 | 185-187 |

Conclusion

This technical guide provides a robust and well-documented three-step synthetic route for the preparation of this compound from 2-iodobenzoic acid. The described protocols are based on established organic transformations and offer a reliable method for obtaining this important chemical intermediate for research and development purposes. The provided quantitative data serves as a benchmark for process optimization and scale-up.

References

"2-Bromo-4-iodobenzoic acid" as a chemical intermediate in organic synthesis

An In-depth Technical Guide to 2-Bromo-4-iodobenzoic Acid as a Chemical Intermediate

Introduction

This compound is a dihalogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a bromine atom, and an iodine atom—which can be selectively functionalized. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, in particular, allows for sequential, site-selective cross-coupling reactions, making this intermediate a powerful tool for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the physicochemical properties, safety data, synthesis, and synthetic applications of this compound, with a focus on its role in pharmaceutical and materials science research.

Physicochemical Properties and Safety Information

Proper handling and storage are critical for ensuring safety and maintaining the integrity of the reagent. The compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 28547-29-7 | --INVALID-LINK-- |

| Molecular Formula | C₇H₄BrIO₂ | --INVALID-LINK-- |

| Molecular Weight | 326.91 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | N/A |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | --INVALID-LINK-- |

| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | --INVALID-LINK-- |

Core Principles of Reactivity and Application

The primary synthetic value of this compound lies in the differential reactivity of its two carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond has a lower bond dissociation energy (approx. 55 kcal/mol) compared to the carbon-bromine bond (approx. 65 kcal/mol)[1]. This difference allows for the selective activation of the C-I bond under milder reaction conditions (e.g., lower temperatures, specific palladium catalysts), leaving the C-Br bond intact for subsequent transformations.

This site-selectivity is highly sought after in the synthesis of:

-

Pharmaceuticals: Used as a scaffold to build complex biaryl structures found in novel antibiotics and other therapeutic agents[2].

-

OLED Materials: Serves as a key intermediate for constructing the conjugated organic systems required for emissive and charge-transport layers in organic light-emitting diodes (OLEDs).

-

Fine & Specialty Chemicals: Employed as a versatile building block for a wide range of research chemicals and agrochemicals[3].

Caption: Logical workflow for the sequential functionalization of this compound.

Synthesis of this compound

While numerous suppliers offer this compound, a common synthetic route involves a Sandmeyer-type reaction starting from an appropriate aminobenzoic acid precursor. The following protocol is a representative method adapted from established procedures for analogous compounds[4].

References

- 1. Methyl 2-bromo-4-iodobenzoate | 1261588-35-5 | Benchchem [benchchem.com]

- 2. WO2017084630A1 - Macrocyclic broad spectrum antibiotics - Google Patents [patents.google.com]

- 3. CAS 28547-29-7: Ácido 2-bromo-4-yodobenzoico | CymitQuimica [cymitquimica.com]

- 4. Buy 4-Bromo-2-iodobenzoic acid | 1133123-02-0 [smolecule.com]

The Differential Reactivity of Halogen Substituents in 2-Bromo-4-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-iodobenzoic acid is a versatile building block in organic synthesis, prized for the differential reactivity of its two halogen substituents. This technical guide provides an in-depth analysis of the chemoselectivity observed in various cross-coupling and metallation reactions involving this compound. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable, regioselective functionalization, making it a valuable scaffold for the synthesis of complex molecules in pharmaceutical and materials science applications.[1] This document outlines the core principles governing this selectivity, presents quantitative data from relevant studies, provides detailed experimental protocols for key transformations, and visualizes the underlying reaction pathways.

Core Principles of Halogen Reactivity

The selective functionalization of this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond. This fundamental property dictates the relative rates of key reaction steps, particularly the oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.

The established order of reactivity for aryl halides in most cross-coupling reactions is:

I > Br > Cl > F

This predictable trend allows for the selective reaction at the more labile C-I bond at the 4-position under carefully controlled conditions, leaving the more robust C-Br bond at the 2-position available for subsequent transformations. This "orthogonal" reactivity is a cornerstone of its utility in multi-step syntheses.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be tuned to proceed with high regioselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction can be selectively carried out at the C-I position.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-4 Position

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield of 4-Aryl-2-bromobenzoic acid |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 90 | 10 | High |

| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | High |

Note: Yields are generally high but can vary depending on the specific boronic acid used. Data is representative and compiled from analogous reactions on similar substrates.[3][4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 4-position.[2][5]

Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-4 Position

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield of 4-Alkynyl-2-bromobenzoic acid |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25-50 | 6 | High |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPEA | DMF | 60 | 4 | High |

| 1-Heptyne | Pd(P(t-Bu)₃)₂ (2) | - | K₂CO₃ | Toluene | 80 | 12 | Good (Copper-free) |

Note: Data is representative and based on established protocols for similar dihaloaryl compounds.[2][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to other palladium-catalyzed cross-couplings, selective amination can be achieved at the C-4 position of this compound.[7][8][9]

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-4 Position

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield of 4-Amino-2-bromobenzoic acid |

| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 18 | High |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | High |

| n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | Good |

Note: The choice of ligand and base is crucial for successful amination and can depend heavily on the nature of the amine. Data is representative.[10]

Metallation Reactions

Grignard Reagent Formation

The formation of a Grignard reagent from this compound is complicated by the presence of the acidic carboxylic acid proton, which would be immediately quenched by the highly basic Grignard reagent.[11][12] Therefore, protection of the carboxylic acid group, for instance as an ester, is a prerequisite for successful Grignard formation.

Following protection, the selective formation of the Grignard reagent at the C-I bond is expected due to its higher reactivity.[13]

Logical Workflow for Grignard Reaction:

Caption: Workflow for Grignard reaction of this compound.

Directed ortho-Lithiation

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[14][15][16] The carboxylate group (formed by deprotonation of the carboxylic acid with a strong base) is a potent directing group for lithiation at the ortho position. In this compound, the position ortho to the carboxylate is occupied by the bromine atom. This presents a competition between halogen-metal exchange and ortho-lithiation.

Generally, halogen-metal exchange with iodine is very fast. However, the directing effect of the carboxylate could favor deprotonation at the position ortho to it, which would also involve the displacement of the bromine. The outcome can be dependent on the specific organolithium reagent used and the reaction conditions.

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol for Selective Suzuki-Miyaura Coupling at the C-4 Position

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition: Add a degassed mixture of toluene and water (4:1 ratio) to the flask via syringe.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, acidify the mixture with 1M HCl. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Selective Sonogashira Coupling at the C-4 Position

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (3.0 equiv) via syringe. Then, add the terminal alkyne (1.1 equiv) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours or until completion as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[2]

Protocol for Selective Buchwald-Hartwig Amination at the C-4 Position

-

Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Cs₂CO₃ (2.0 equiv) to a Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add degassed toluene.

-

Reaction: Seal the tube and heat the mixture with stirring to 110 °C for 18 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.[10]

Signaling Pathways and Experimental Workflows

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Logical Relationship for Selective Coupling:

Caption: Logical relationship governing selective coupling at the C-I bond.

Conclusion

The differential reactivity of the halogen substituents in this compound provides a robust and predictable platform for sequential, regioselective synthesis. By leveraging the greater lability of the carbon-iodine bond, a wide array of functional groups can be selectively introduced at the 4-position via palladium-catalyzed cross-coupling reactions, while preserving the carbon-bromine bond for subsequent transformations. This technical guide serves as a comprehensive resource for researchers and professionals aiming to utilize this versatile building block in the development of novel pharmaceuticals and advanced materials. Careful control of reaction conditions is paramount to achieving the desired selectivity and maximizing yields.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. mason.gmu.edu [mason.gmu.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. leah4sci.com [leah4sci.com]

- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 15. Directed Ortho Metalation [organic-chemistry.org]

- 16. uwindsor.ca [uwindsor.ca]

The Synthetic Versatility of 2-Bromo-4-iodobenzoic Acid: A Gateway to Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromo-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that, while not extensively documented in medicinal chemistry literature under its specific isomeric form, represents a class of highly versatile synthetic building blocks. Its true potential lies in its structural attributes: a carboxylic acid group for amide bond formation and derivatization, and two distinct halogen atoms—bromine and iodine—poised for selective functionalization through various cross-coupling reactions. This strategic placement of reactive handles allows for the regioselective introduction of diverse molecular fragments, making it an invaluable scaffold for the construction of complex and biologically active molecules. This technical guide will explore the potential applications of this compound in medicinal chemistry, drawing parallels from its closely related and more extensively studied isomers. The focus will be on its role as a key intermediate in the synthesis of targeted therapies, particularly kinase and PARP inhibitors, supported by representative quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery: A Building Block for Targeted Therapies

The primary utility of this compound and its isomers in medicinal chemistry is as a foundational scaffold for the synthesis of small molecule inhibitors that target key players in disease signaling pathways. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to its synthetic utility. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of an aryl or heteroaryl group at the 4-position. The remaining bromine at the 2-position can then be utilized in a subsequent coupling reaction, enabling the construction of intricate, three-dimensional molecules.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. Halogenated benzoic acids are frequently employed in the synthesis of kinase inhibitors to introduce key pharmacophoric elements that can interact with the ATP-binding pocket of the target kinase.

While specific kinase inhibitors derived directly from this compound are not prominently reported, the use of similar building blocks is widespread. For instance, di-halogenated phenyl derivatives are crucial in constructing the core scaffolds of various Type II kinase inhibitors, which bind to the inactive conformation of the kinase.

Representative Biological Activity of Kinase Inhibitors Derived from Halogenated Aromatic Scaffolds:

| Kinase Target | Inhibitor Class/Scaffold | IC50 (nM) | Reference Compound(s) |

| B-Raf (V600E) | Multi-kinase inhibitor | 38 | Sorafenib |

| VEGFR-2 | Multi-kinase inhibitor | 90 | Sorafenib |

| EGFR | Tyrosine Kinase Inhibitor | 0.1 - 10 | Gefitinib, Erlotinib analogues |

| BTK | Tyrosine Kinase Inhibitor | 74 - 139 | Benzofuro[3,2-b]pyridin-2(1H)-one derivatives |

| PI3Kδ | Lipid Kinase Inhibitor | 170 - 275 | Benzofuro[3,2-b]pyridin-2(1H)-one derivatives |

Note: The data presented are for structurally related compounds and serve to illustrate the potential potency achievable with scaffolds derived from halogenated benzoic acids.

Signaling Pathway Targeted by Kinase Inhibitors:

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling reaction using 2-bromo-4-iodobenzoic acid. This versatile building block offers two distinct halogen atoms, allowing for selective functionalization. The greater reactivity of the carbon-iodine bond enables regioselective coupling at the 4-position, leaving the bromine atom available for subsequent transformations.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic compounds.[1] For dihalogenated substrates like this compound, the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature. The C-I bond is weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, allowing for predictable and selective coupling at the iodo-position.[2] This selective reactivity is highly valuable in multi-step syntheses, enabling the sequential introduction of different substituents.

Reaction Principle

The Suzuki coupling reaction involves three key steps in its catalytic cycle: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from a boronic acid or ester to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1] A base is crucial for activating the organoboron reagent to facilitate transmetalation.[3]

Due to the higher reactivity of the C-I bond compared to the C-Br bond, the Suzuki coupling of this compound with an organoboron reagent will preferentially occur at the 4-position.

Key Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:

-

Catalyst: Palladium complexes are the most common catalysts. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines like PPh₃, PCy₃, or more specialized ligands like SPhos, XPhos) is critical and often substrate-dependent.[3][4]

-

Base: A variety of inorganic bases can be employed, with common choices including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[2][6] The aqueous phase is necessary to dissolve the inorganic base.

-

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed.[7] Microwave irradiation can also be used to accelerate the reaction.[8]

Tabulated Reaction Conditions

The following tables summarize typical conditions for the Suzuki coupling of aryl halides, which can be adapted for this compound.

Table 1: General Suzuki Coupling Conditions for Aryl Halides

| Component | Typical Reagents/Conditions | Molar Equivalents (relative to aryl halide) |

| Aryl Halide | This compound | 1.0 |

| Boronic Acid/Ester | Arylboronic acid, Heteroarylboronic acid | 1.1 - 1.5 |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) | 0.01 - 0.05 (1-5 mol%) |

| Ligand (if needed) | PPh₃, P(t-Bu)₃, SPhos, XPhos | 0.02 - 0.10 (2-10 mol%) |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | 4:1 to 10:1 v/v |

| Temperature | Room Temperature to 110 °C | - |

| Reaction Time | 1 - 24 hours | - |

Table 2: Example Catalyst and Base Combinations

| Palladium Source | Ligand | Base | Typical Solvent |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF |

Experimental Protocols

The following is a representative protocol for the selective Suzuki-Miyaura coupling at the 4-position of this compound. This protocol is a general guideline and may require optimization for specific substrates and scales.

Protocol 1: Selective Suzuki Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) to the reaction flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired 2-bromo-4-arylbenzoic acid.

Visualizations

Diagram 1: General Suzuki Coupling Catalytic Cycle

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Application Notes and Protocols for Selective Suzuki Coupling at the Iodine Position of 2-Bromo-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing a selective Suzuki-Miyaura cross-coupling reaction at the C-4 iodine position of 2-bromo-4-iodobenzoic acid. This protocol is designed to be a robust starting point for the synthesis of 2-bromo-4-arylbenzoic acids, which are valuable intermediates in the development of pharmaceuticals and other complex molecular entities.

The methodology leverages the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is inherently weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][2][3][4][5][6] This principle allows for the selective formation of a new carbon-carbon bond at the iodine position while preserving the bromine for subsequent chemical transformations. By carefully controlling the reaction conditions, high yields and excellent selectivity for the mono-coupled product can be achieved.

Data Presentation: Reaction Parameters and Expected Outcomes

The successful selective Suzuki coupling is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following tables summarize typical reaction conditions and expected yields based on analogous reactions with similar dihalogenated aromatic substrates.

Table 1: Key Reagents for Selective Suzuki Coupling

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | The limiting reagent in the reaction. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is generally used to ensure the complete consumption of the starting material.[1] |

| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and have proven effective.[1][2] |

| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective choices for this transformation.[1] |

| Solvent | Reaction Medium | - | A degassed mixture of an organic solvent and water is typical (e.g., Dioxane/H₂O, Toluene/H₂O).[1] |

Table 2: Representative Reaction Conditions and Expected Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield of 4-Aryl-2-bromobenzoic acid (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | ~90-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 10 | ~88-96[2] |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMF/H₂O (5:1) | 85 | 14 | ~85-92 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 8 | ~90-98[2] |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate, reaction scale, and laboratory technique.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the selective Suzuki coupling at the iodine position of this compound.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Anhydrous 1,4-Dioxane

-

Deionized, degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle or oil bath

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Reaction Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.[1]

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid and quench the base.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-bromo-4-arylbenzoic acid.

Visualizations

Catalytic Cycle and Workflow

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and the experimental workflow for the selective reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromo-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 2-bromo-4-iodobenzoic acid with various arylboronic acids. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective functionalization, making this substrate a valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] For dihalogenated substrates such as this compound, the reaction can be directed to selectively occur at the more reactive C-I bond under appropriate conditions.[2] This chemoselectivity is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating the initial oxidative addition step in the palladium catalytic cycle.[3] By carefully selecting the catalyst, ligands, base, and reaction conditions, one can achieve high yields of the mono-arylated product, 2-bromo-4-arylbenzoic acid, leaving the bromo group available for subsequent transformations.

Data Presentation: Catalyst Systems and Reaction Conditions

The following tables summarize representative palladium catalyst systems and reaction conditions for the selective Suzuki coupling at the 4-position of halo-substituted benzoic acids and analogous compounds. The data is compiled from literature sources and provides a comparative overview to guide catalyst selection and reaction optimization.

Table 1: Comparison of Palladium Catalyst Systems for Selective Suzuki Coupling

| Catalyst Precursor | Ligand | Catalyst System Attributes | Typical Loading (mol%) |

| Pd(PPh₃)₄ | Triphenylphosphine | A widely used, commercially available, and effective catalyst for a variety of Suzuki couplings.[2] | 2 - 5 |

| Pd(OAc)₂ | SPhos | A highly active catalyst system allowing for lower catalyst loadings and often milder reaction conditions.[4] | 1 - 3 |

| PdCl₂(dppf) | dppf | Effective for a broad range of boronic acids and offers good thermal stability.[2] | 2 - 5 |

| Pd/C | None | A heterogeneous catalyst that can be easily recovered and recycled, offering operational simplicity.[5] | 5 - 10 |

Table 2: Representative Reaction Conditions and Expected Yields for Selective Mono-Arylation

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 - 90 | 6 - 12 | 85 - 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 - 100 | 4 - 8 | 90 - 98 |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 8 - 16 | 82 - 92 |

| 4 | Phenylboronic acid | 10% Pd/C | K₂CO₃ | Ethanol/H₂O | Room Temp. | 2 - 4 | >95 |

Note: The yields are based on analogous reactions with substrates like 2-bromo-4-iodopyridine and 4-halobenzoic acids and may vary for this compound depending on the specific arylboronic acid and reaction scale.[2][5]

Experimental Protocols

The following are generalized protocols for the selective Suzuki-Miyaura coupling of this compound at the 4-position. Optimization of reaction parameters may be necessary for specific substrates and scales.

Protocol 1: General Procedure using a Homogeneous Palladium Catalyst

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Schlenk flask or reaction vial

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask, followed by the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.